

# An In-depth Technical Guide to the Chemical Structure and Properties of FK888

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## Compound of Interest

Compound Name: FK888

Cat. No.: B1672746

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## For Researchers, Scientists, and Drug Development Professionals

### Abstract

**FK888** is a potent and selective non-peptide antagonist of the tachykinin neurokinin-1 (NK1) receptor, with high affinity for the human receptor subtype. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of **FK888**. Detailed methodologies for key in vitro and in vivo experiments are provided, along with a summary of its interaction with the NK1 receptor signaling pathway. This guide is intended to serve as a technical resource for researchers and professionals involved in drug discovery and development, particularly those focused on neurokinin receptor modulation.

### Chemical Structure and Identification

**FK888** is a synthetic dipeptide derivative with a complex molecular architecture. Its systematic IUPAC name is (2S,4R)-N-[(2S)-1-[benzyl(methyl)amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-4-hydroxy-1-(1-methylindole-3-carbonyl)pyrrolidine-2-carboxamide.<sup>[1]</sup> The molecule incorporates several key pharmacophoric features, including a substituted pyrrolidine ring, a naphthalen-2-ylalanine moiety, and a 1-methylindole-3-carbonyl group, which contribute to its high-affinity binding to the NK1 receptor.

Table 1: Chemical Identifiers for **FK888**

Identifier	Value
IUPAC Name	(2S,4R)-N-[(2S)-1-[benzyl(methyl)amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-4-hydroxy-1-(1-methylindole-3-carbonyl)pyrrolidine-2-carboxamide[1]
Molecular Formula	C <sub>36</sub> H <sub>36</sub> N <sub>4</sub> O <sub>4</sub> [1][2]
CAS Number	138449-07-7[1][2]
SMILES	CN1C=C(C2=CC=CC=C21)C(=O)N3C--INVALID-LINK--C(=O)N(C)CC6=CC=CC=C6">C@@HO[1]

## Physicochemical Properties

The physicochemical properties of **FK888** are critical for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

Table 2: Physicochemical Properties of **FK888**

Property	Value
Molecular Weight	588.7 g/mol [1]
XLogP3	4.6[1]
Hydrogen Bond Donor Count	2[1]
Hydrogen Bond Acceptor Count	4[1]
Rotatable Bond Count	8[1]
Topological Polar Surface Area	94.9 Å²[1]
Solubility	Soluble to 100 mM in DMSO and ethanol[3]
Appearance	White to tan solid powder[4]
Storage	Store at -20°C[3]

## Pharmacological Properties

**FK888** is characterized by its high affinity and selectivity for the human NK1 receptor, acting as a competitive antagonist to the endogenous ligand, Substance P.

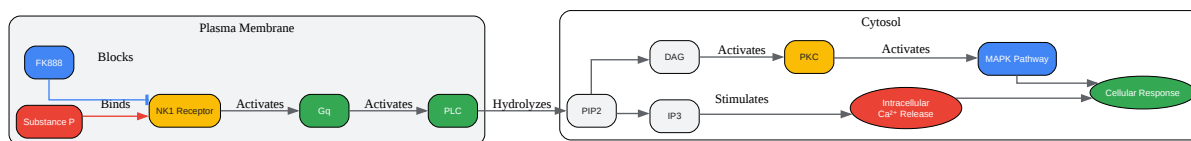
Table 3: Pharmacological Data for **FK888**

Parameter	Value	Species/Assay
K <sub>i</sub> (Binding Affinity)	0.69 nM	Human NK1 Receptor[1][4]
Selectivity	320-fold higher for human vs. rat NK1 receptor	[1][4]
IC <sub>50</sub>	32 nM	Substance P-induced contraction of isolated guinea pig trachea[1][4]
pA <sub>2</sub>	8.9	Schild analysis of phosphatidylinositol hydrolysis in CHO cells expressing human NK1 receptor[5]
pK <sub>B</sub>	7.1	Competitive inhibition of [Sar <sup>9</sup> ,Met(O <sub>2</sub> ) <sup>11</sup> ]substance P-induced contractions in rabbit iris sphincter[6]
pIC <sub>50</sub>	6.6	Inhibition of electrically-evoked, tachykinin-mediated contractile responses of the rabbit iris sphincter[6]

## Signaling Pathway

**FK888** exerts its pharmacological effects by blocking the signaling cascade initiated by the binding of Substance P to the NK1 receptor, a G-protein coupled receptor (GPCR). The primary signaling pathway involves the activation of Gα<sub>q</sub>, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into inositol

trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG). IP<sub>3</sub> mediates the release of intracellular calcium (Ca<sup>2+</sup>), while DAG activates protein kinase C (PKC), which in turn can activate downstream pathways such as the mitogen-activated protein kinase (MAPK) cascade.



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**Caption:** FK888 antagonism of the Substance P/NK1 receptor signaling pathway.

## Experimental Protocols

### In Vitro: Substance P-Induced Contraction of Isolated Guinea Pig Trachea

This assay is a classical method to evaluate the potency of NK1 receptor antagonists.

Methodology:

- **Tissue Preparation:** Male Dunkin-Hartley guinea pigs are euthanized. The trachea is excised and placed in Krebs-Henseleit solution. The trachea is cut into spiral strips or rings.
- **Organ Bath Setup:** The tracheal preparations are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and continuously aerated with 95% O<sub>2</sub> and 5% CO<sub>2</sub>. The tissues are connected to isometric force transducers to record contractions.
- **Equilibration:** The tissues are allowed to equilibrate under a resting tension of approximately 1-2 g for at least 60 minutes. During this period, the bath solution is changed every 15-20 minutes.
- **Assay Procedure:**
  - A cumulative concentration-response curve to Substance P is established to determine the baseline contractile response.

- The tissues are washed and allowed to return to baseline.
- Tissues are pre-incubated with various concentrations of **FK888** (or vehicle control) for a defined period (e.g., 30-60 minutes).
- A second cumulative concentration-response curve to Substance P is then generated in the presence of **FK888**.
- Data Analysis: The contractile responses are measured as a percentage of the maximum contraction induced by a standard agonist (e.g., acetylcholine or KCl). The IC<sub>50</sub> value for **FK888** is calculated by determining the concentration that causes a 50% inhibition of the maximal Substance P-induced contraction.

## In Vivo: Substance P-Induced Airway Constriction in Guinea Pigs

This in vivo model assesses the efficacy of **FK888** in a more physiologically relevant setting.

### Methodology:

- Animal Preparation: Male guinea pigs are anesthetized (e.g., with urethane). A tracheal cannula is inserted for artificial ventilation, and a jugular vein catheter is implanted for drug administration.
- Measurement of Bronchoconstriction: Airway resistance and dynamic lung compliance are measured using a whole-body plethysmograph or by monitoring changes in intratracheal pressure and airflow.
- Experimental Protocol:
  - A baseline of airway mechanics is established.
  - Substance P is administered intravenously to induce bronchoconstriction, and the changes in airway resistance and compliance are recorded.
  - After the response returns to baseline, animals are treated with **FK888** (administered intravenously or orally) or vehicle.

- Following a pre-determined time, the Substance P challenge is repeated.
- Data Analysis: The inhibitory effect of **FK888** is quantified by comparing the magnitude of the Substance P-induced bronchoconstriction before and after **FK888** administration. The ED<sub>50</sub> (the dose required to produce 50% of the maximum inhibitory effect) can be calculated.

## Radioligand Binding Assay for NK1 Receptor

This assay determines the binding affinity (K<sub>i</sub>) of **FK888** for the NK1 receptor.

Methodology:

- Membrane Preparation: Cell membranes expressing the human NK1 receptor (e.g., from transfected CHO or HEK293 cells) are prepared by homogenization and centrifugation.
- Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains:
  - A fixed concentration of a radiolabeled NK1 receptor ligand (e.g., [<sup>3</sup>H]-Substance P).
  - Varying concentrations of **FK888**.
  - The prepared cell membranes.
  - Assay buffer.
- Incubation: The plate is incubated at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
- Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.
- Quantification: The amount of radioactivity retained on the filters is measured by liquid scintillation counting.
- Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled NK1 receptor ligand. Specific binding is calculated by subtracting non-specific

binding from total binding. The  $IC_{50}$  value for **FK888** is determined from the competition binding curve, and the  $K_i$  value is calculated using the Cheng-Prusoff equation.

## Conclusion

**FK888** is a valuable pharmacological tool for investigating the role of the Substance P/NK1 receptor system in various physiological and pathological processes. Its high affinity and selectivity for the human NK1 receptor make it a lead compound for the development of therapeutic agents targeting conditions such as pain, inflammation, and emesis. The detailed chemical, physical, and pharmacological data, along with the experimental methodologies provided in this guide, offer a comprehensive resource for researchers in the field.

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